2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one is a complex organic compound belonging to the class of chromenes. This compound features a pyranochromene structure, which is characterized by a fused benzopyran and pyran ring system. The compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The compound is referenced in various chemical databases and literature, including the National Institute of Standards and Technology (NIST) and PubChem, which provide detailed information on its molecular structure, properties, and classification. It is also known under different names such as Ageratochromene and Precocene II .
This compound falls under the category of flavonoids, specifically within the subclass of chromenes. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific structural features of 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one contribute to its unique chemical behavior and potential applications.
The synthesis of 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one can be achieved through various organic synthetic routes. A common method involves the condensation reaction between appropriate phenolic compounds and aldehydes or ketones under acidic or basic conditions.
These methods yield the target compound with varying degrees of efficiency depending on the specific reaction conditions employed.
The molecular formula for 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one is . The structure consists of a chromene core with additional methoxy groups attached to the phenyl ring.
The structural representation includes multiple functional groups that influence its reactivity and interaction with biological systems.
The compound can undergo various chemical reactions typical for flavonoids and chromenes:
These reactions are significant for modifying the compound's properties for specific applications in research and industry.
The mechanism of action for 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one involves interactions at the molecular level with biological targets. Its activity may be attributed to:
Research indicates that compounds with similar structures exhibit various biological activities; thus, this compound's potential therapeutic effects warrant further investigation.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide further insights into its structural characteristics.
The compound has several potential applications:
The molecule integrates a planar coumarin lactone ring (rings A and B) fused to a non-planar 2,2-dimethylpyran unit (ring C), creating extended π-conjugation. The 2,4,5-trimethoxyphenyl group at C7 adopts a near-perpendicular orientation relative to the coumarin plane, influencing electronic delocalization. Characteristic spectroscopic features include:
Table 1: Core Identification Data
| Property | Value |
|---|---|
| IUPAC Name | 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one |
| Molecular Formula | C₂₃H₂₂O₆ |
| Molecular Weight | 394.42 g/mol |
| CAS Registry Number | 211799-56-3 |
| Canonical SMILES | CC1(C)C=CC2=CC3C(=O)C(=COC=3C=C2O1)C1=CC(OC)=C(C=C1OC)OC |
| InChIKey | KQWHMSRCYTXPHS-UHFFFAOYSA-N |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4